甲基(4-(2-(苄基氨基)-2-氧代乙基)噻唑-2-基)碳酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

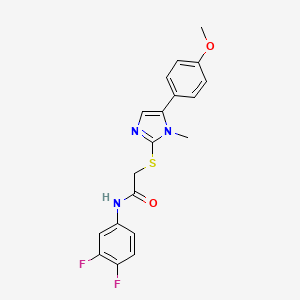

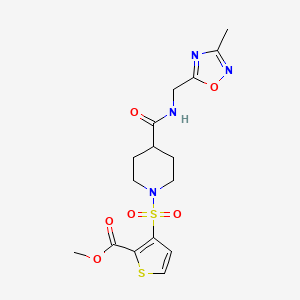

“Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It seems to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for “Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate” were not found, similar compounds have been synthesized through various methods. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

科学研究应用

Antimicrobial Activity

The synthesized derivatives of benzylaminothiazole carbamate have been evaluated for their in vitro antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These findings suggest potential applications in combating microbial infections.

Anticancer Properties

Benzylaminothiazole carbamate derivatives were also tested for their anticancer activity. Among them, compounds d6 and d7 exhibited significant effects against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These compounds could serve as potential leads for rational drug design in breast cancer treatment .

Drug Resistance Mitigation

Given the rising antimicrobial and anticancer drug resistance, benzylaminothiazole carbamate derivatives offer a fresh avenue for overcoming these challenges. Their unique mode of action may provide an alternative to existing therapies .

Heterocyclic Thiazole Nucleus

The thiazole nucleus within benzylaminothiazole carbamate has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole compounds block bacterial lipid biosynthesis and exhibit antimicrobial effects against different bacterial species .

Multidisciplinary Cancer Research

As cancer remains a formidable disease, multidisciplinary approaches are essential for effective treatment. Benzylaminothiazole carbamate derivatives contribute to this effort by offering potential solutions for cancer therapy .

Drug Design Potential

Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interact favorably with specific protein binding sites. These compounds could serve as lead molecules for rational drug design, emphasizing their potential impact on future drug development .

作用机制

Target of Action

Many compounds with a thiazole moiety are known to interact with various biological targets. For instance, some thiazole derivatives have been found to inhibit cyclin-dependent kinase 2 . .

Biochemical Pathways

Compounds can affect various biochemical pathways, leading to different downstream effects. For example, some thiazole derivatives have been found to affect the cell cycle by inhibiting cyclin-dependent kinases

属性

IUPAC Name |

methyl N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-20-14(19)17-13-16-11(9-21-13)7-12(18)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIWCSVIBGZGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2699938.png)

![Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-](/img/structure/B2699941.png)

![Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate](/img/structure/B2699942.png)

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699944.png)

![6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2699945.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699946.png)

![6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2699952.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2699955.png)